2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate is an organic compound with the chemical formula C11H9F7O3S . It is known for its unique properties, including high thermal and chemical stability, and low solubility in water. This compound is often used in various industrial applications due to its ability to enhance the performance of materials by imparting properties such as fire resistance and hydrophobicity .
Mechanism of Action
Target of Action
It’s known that this compound is used in the field of polymer chemistry , suggesting that its targets could be related to polymerization processes.
Mode of Action
It’s known that this compound is involved in the copolymerization processes . In these processes, it likely interacts with other monomers to form polymers.
Result of Action
It’s known that this compound is used in the formation of polymers , suggesting that its action results in the creation or modification of polymer structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate typically involves the following steps :
Reaction of 4-methylbenzenesulfonic acid with a fluorinating agent: This step produces 4-fluorobenzenesulfonic acid.
Reaction of 4-fluorobenzenesulfonic acid with chlorobutane: This results in the formation of 2,2,3,3,4,4,4-heptafluorobutylbenzenesulfonic acid.
Neutralization with a base: The final step involves neutralizing the acid to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced equipment to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to produce the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acidic or Basic Conditions: Hydrolysis reactions typically require either acidic or basic conditions to proceed efficiently.
Major Products
Substitution Reactions: The major products of substitution reactions are the corresponding substituted compounds.
Hydrolysis: The major products of hydrolysis are 2,2,3,3,4,4,4-heptafluorobutanol and p-toluenesulfonic acid.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acetate
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate is unique due to its combination of a fluorinated chain and a sulfonate group. This combination imparts both hydrophobicity and the ability to participate in various chemical reactions, making it a versatile compound for a wide range of applications .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F7O3S/c1-7-2-4-8(5-3-7)22(19,20)21-6-9(12,13)10(14,15)11(16,17)18/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBRUIASHQWABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366248 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-66-3 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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